molecular formula C21H14ClN3O4 B239739 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B239739
M. Wt: 407.8 g/mol
InChI Key: OMTYNRHIBRBUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as JNJ-1661010, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective CB2 receptor agonists and has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its therapeutic effects by selectively binding to and activating the CB2 receptors in the body. CB2 receptors are primarily found on immune cells and are involved in the regulation of inflammation and immune response. Activation of CB2 receptors by this compound leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages as a research tool. It is a selective CB2 receptor agonist, which makes it a valuable tool for studying the role of CB2 receptors in various disease conditions. In addition, this compound has been extensively studied and characterized, making it a reliable research tool.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the high cost of synthesis and limited availability of the compound can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the development of more potent and selective CB2 receptor agonists based on the structure of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in various disease conditions, including neurodegenerative diseases, chronic pain, and inflammatory conditions. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyridine with 2-aminophenylboronic acid to form 2-chloro-5-(2-aminophenyl)pyridine. This intermediate is then reacted with 1,3-oxazol-5-amine to form 2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylamine. The final step involves the reaction of this intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form this compound.

Scientific Research Applications

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory conditions. In addition, this compound has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H14ClN3O4/c22-14-5-3-13(21-25-19-17(29-21)2-1-7-23-19)10-15(14)24-20(26)12-4-6-16-18(11-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,24,26)

InChI Key

OMTYNRHIBRBUBC-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Origin of Product

United States

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